Product packaging for Gallium citrate ga-67(Cat. No.:CAS No. 41183-64-6)

Gallium citrate ga-67

Cat. No.: B1221372
CAS No.: 41183-64-6
M. Wt: 256.03 g/mol
InChI Key: YEEGWNXDUZONAA-RYDPDVNUSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gallium citrate Ga-67 is a radiopharmaceutical compound supplied as a sterile solution for investigative use in nuclear medicine and oncology research. This agent features the radioisotope Gallium-67, a gamma-emitting radionuclide with a physical half-life of 78.26 hours, which is complexed with citrate to facilitate biological distribution . In research settings, this compound serves as a critical tool for studying the localization and behavior of tumors and inflammatory processes. Its primary research value lies in its ability to mimic ferric iron (Fe³⁺) in biological systems . Upon administration in experimental models, the Ga³⁺ ion binds to plasma transferrin, and the complex is transported to tissues with high iron demand, such as rapidly dividing tumor cells or activated inflammatory sites . The subsequent accumulation in target tissues is influenced by factors including increased vascular permeability, enhanced transferrin receptor expression, and binding to inflammatory proteins like lactoferrin and bacterial siderophores . The mechanism of intracellular concentration involves localization within lysosomes and binding to a soluble intracellular protein . The gamma photons emitted by Ga-67 (93, 185, and 300 keV) enable external detection and imaging, allowing researchers to non-invasively track the compound's biodistribution and kinetics in preclinical models . This product is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use. All handling procedures must adhere to established safety protocols for radioactive materials, including the use of appropriate shielding and waterproof gloves .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5GaO7 B1221372 Gallium citrate ga-67 CAS No. 41183-64-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Gallium Citrate Ga 67, with no carrier added, has been found to concentrate in certain viable primary and metastatic tumors as well as focal sites of infection. The body generally handles Ga3+ as though it were ferric iron (Fe-III), and thus the free isotope ion is bound (and concentrates) in areas of inflammation, such as an infection site, and also areas of rapid cell division. Ga-67 binds to transferrin, leukocyte lactoferrin, bacterial siderophores, inflammatory proteins, and cell-membranes in neutrophils, both living and dead. Lactoferrin is contained within leukocytes. Ga-67 may bind to lactoferrin and be transported to sites of inflammation, or binds to lactoferrin released during bacterial phagocytosis at infection sites (and remains due to binding with macrophage receptors). Ga-67 also attaches to the siderophore molecules of bacteria themselves, and for this reason can be used in leukopenic patients with bacterial infection (here it attaches directly to bacterial proteins, and leukocytes are not needed). Uptake is thought to be associated with a range of tumour properties including transferring receptors, anaerobic tumor metabolism and tumor perfusion and vascular permeability.

CAS No.

41183-64-6

Molecular Formula

C6H5GaO7

Molecular Weight

256.03 g/mol

IUPAC Name

gallium-67(3+);2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-3

InChI Key

YEEGWNXDUZONAA-RYDPDVNUSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3]

Isomeric SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[67Ga+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3]

Other CAS No.

41183-64-6

Synonyms

67Ga radioisotope
Ga-67 radioisotope
Gallium-67

Origin of Product

United States

Radiochemistry and Production Methodologies for Gallium Citrate Ga 67

Radionuclide Production Principles

The production of ⁶⁷Ga for medical applications is exclusively carried out in a cyclotron. radiacode.com This process involves the bombardment of a specific target material with high-energy particles to induce nuclear reactions, resulting in the formation of the desired radionuclide.

Cyclotron Production via Nuclear Reactions (e.g., ⁶⁸Zn(p,2n)⁶⁷Ga)

The most common and efficient method for producing ⁶⁷Ga is through the proton bombardment of enriched zinc-68 (⁶⁸Zn) targets. radiacode.comnih.gov This nuclear reaction is denoted as ⁶⁸Zn(p,2n)⁶⁷Ga. In this process, a proton (p) from the cyclotron beam strikes a ⁶⁸Zn nucleus, leading to the emission of two neutrons (2n) and the transformation of the zinc-68 atom into a gallium-67 (B84094) atom.

The yield of ⁶⁷Ga production is highly dependent on the energy of the proton beam, with an optimal range typically between 15 to 40 MeV. google.com Using highly enriched ⁶⁸Zn (greater than 97%) as the target material significantly enhances the production yield of ⁶⁷Ga. google.com The enriched ⁶⁸Zn target is often prepared by electroplating it onto a suitable backing material. researchgate.net After irradiation, the target is dissolved, and the ⁶⁷Ga is chemically separated from the remaining zinc target material and other byproducts. nih.govgoogle.com

Other potential production routes include the irradiation of natural zinc with protons (natZn(p,xn)⁶⁷Ga) or deuterons (natZn(d,xn)⁶⁷Ga), and the ⁶⁷Zn(p,n)⁶⁷Ga reaction. nih.govcern.ch However, the use of enriched ⁶⁸Zn is preferred to minimize the formation of isotopic impurities. nih.gov

Isotopic Considerations and Impurity Profiles (e.g., ⁶⁶Ga, ⁶⁵Zn)

During the cyclotron production of ⁶⁷Ga, the co-production of other gallium and zinc radioisotopes is a significant consideration. These isotopic impurities can affect the quality of the final radiopharmaceutical product. The primary isotopic impurities of concern are Gallium-66 (⁶⁶Ga) and Zinc-65 (⁶⁵Zn). snmjournals.orgresearchgate.net

Gallium-66 (⁶⁶Ga): This impurity can be formed through several nuclear reactions, including ⁶⁶Zn(p,n)⁶⁶Ga and ⁶⁸Zn(p,3n)⁶⁶Ga. researchgate.netmdpi.com The presence of ⁶⁶Zn in the target material, even in small amounts, can lead to the formation of ⁶⁶Ga. Controlling the proton beam energy is crucial to minimize the ⁶⁸Zn(p,3n)⁶⁶Ga reaction. mdpi.com

Zinc-65 (⁶⁵Zn): This radionuclide can be produced from proton-induced reactions on copper, which may be present as an impurity in the target or target holder. cern.ch

The presence of these impurities is undesirable as they can increase the radiation dose to the patient and potentially interfere with imaging. Therefore, strict quality control measures are implemented to ensure that the levels of these impurities in the final ⁶⁷Ga citrate (B86180) product are below acceptable limits. snmjournals.org For instance, at the time of calibration, the radionuclidic composition should be not less than 98.9% ⁶⁷Ga, with ⁶⁶Ga contributing less than 1% and ⁶⁵Zn and other radiocontaminants contributing less than 0.1% of the total activity. snmjournals.org

Interactive Table: Key Nuclear Reactions and Impurities in ⁶⁷Ga Production

Target IsotopeProjectilePrimary ReactionDesired ProductKey ImpurityImpurity-Forming Reaction
⁶⁸ZnProton (p)⁶⁸Zn(p,2n)⁶⁷Ga google.comiaea.org⁶⁷Ga⁶⁶Ga⁶⁸Zn(p,3n)⁶⁶Ga researchgate.netmdpi.com
⁶⁶ZnProton (p)⁶⁶Zn(p,n)⁶⁶Ga mdpi.com-⁶⁶Ga⁶⁶Zn(p,n)⁶⁶Ga mdpi.com
Natural ZincDeuteron (d)natZn(d,xn)⁶⁷Ga cern.ch⁶⁷Ga⁶⁶Ga⁶⁶Zn(d,2n)⁶⁶Ga cern.ch
Copper (impurity)Proton (p)(p,x)-⁶⁵Zn(p,x) reaction on Cu cern.ch

Radiopharmaceutical Synthesis and Formulation

Once the ⁶⁷Ga radionuclide is produced and purified, it is synthesized into the final radiopharmaceutical form, Gallium Citrate Ga-67. This involves complexing the gallium ions with citrate.

Complexation Chemistry of Gallium with Citrate

Gallium in its +3 oxidation state (Ga³⁺) has a strong affinity for citrate ions. tums.ac.ir The citrate molecule acts as a chelating agent, forming a stable, water-soluble complex with the Ga³⁺ ion. This complexation is crucial for preventing the precipitation of gallium hydroxide (B78521) at physiological pH and for its biological distribution in the body. tums.ac.irsnmjournals.org The formation of the gallium citrate complex is a critical step in the preparation of the radiopharmaceutical. oup.com The process typically involves adding a sterile sodium citrate solution to the purified ⁶⁷GaCl₃ solution. nih.gov The resulting this compound solution is then adjusted for pH to be between 4.5 and 7.5. snmjournals.org

Carrier-Free Production Aspects

The term "carrier-free" in the context of radiopharmaceuticals implies that the radionuclide is present in a high specific activity form, with a minimal amount of stable, non-radioactive isotopes of the same element. google.comscispace.com For this compound, this means the final product should contain a very low concentration of stable gallium.

Achieving carrier-free production is highly desirable as it ensures that a small mass of the radiopharmaceutical can be administered to the patient, minimizing the risk of chemical toxicity. The production of ⁶⁷Ga from enriched ⁶⁸Zn targets, followed by efficient chemical separation, is a key strategy for obtaining carrier-free ⁶⁷Ga. google.comoup.com Separation techniques like ion exchange chromatography are employed to effectively separate the minute quantities of ⁶⁷Ga from the bulk zinc target material. nih.govgoogle.com

Quality Control and Analytical Techniques

To ensure the safety and efficacy of this compound, rigorous quality control procedures are essential. These tests are designed to verify the identity, purity, and strength of the radiopharmaceutical.

Radionuclidic Purity: This is determined using gamma-ray spectroscopy with a high-purity germanium (HPGe) detector. oup.combrieflands.com This technique identifies and quantifies the different gamma-emitting radionuclides present in the sample, ensuring that the levels of isotopic impurities like ⁶⁶Ga and ⁶⁵Zn are within the specified limits. brieflands.comresearchgate.net

Radiochemical Purity: This assesses the percentage of the total radioactivity that is present in the desired chemical form, i.e., as the gallium citrate complex. Techniques like paper chromatography and high-performance liquid chromatography (HPLC) are commonly used for this purpose. nih.govosti.gov Different solvent systems, such as a mixture of pyridine, ethanol, and water, can be used in paper chromatography to separate gallium citrate from potential radiochemical impurities. osti.gov

Chemical Purity: The final product is also tested for the presence of non-radioactive chemical impurities, particularly trace metals from the target material like zinc and copper. nih.govbrieflands.com Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can be used to measure these impurities at very low concentrations. researchgate.net

Interactive Table: Quality Control Parameters for this compound

Quality Control TestParameter MeasuredAnalytical Technique(s)Acceptance Criteria
Radionuclidic PurityIdentity and quantity of radionuclidesGamma-ray Spectroscopy (HPGe) oup.combrieflands.com≥98.9% ⁶⁷Ga, <1% ⁶⁶Ga, <0.1% ⁶⁵Zn and others snmjournals.org
Radiochemical PurityPercentage of ⁶⁷Ga as citrate complexPaper Chromatography, HPLC nih.govosti.gov>97% (ITLC), >98% (HPLC) nih.gov
Chemical PurityConcentration of trace metal impuritiesICP-MS researchgate.nete.g., <0.2 ppm for Zn nih.gov
pHAcidity/alkalinity of the solutionpH meter4.5 - 7.5 snmjournals.org

Radiochemical Purity Assessment (e.g., HPLC, ITLC)

The radiochemical purity of Gallium-67 (Ga-67) citrate is a critical quality control parameter, ensuring that the radioactivity is primarily associated with the desired chemical form, gallium citrate. Techniques such as High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC) are routinely employed for this assessment.

For ITLC, a common method involves spotting the Ga-67 citrate injection onto a chromatographic strip and developing it with a suitable solvent system. For instance, a mixture of sodium acetate (B1210297) and glacial acetic acid in water can be used. uspbpep.com In this system, the gallium citrate complex is expected to move with the solvent front. drugfuture.com The distribution of radioactivity on the chromatogram is then determined by a radiation detector. drugfuture.com A typical acceptance criterion is that not less than 97.0% of the total radioactivity is found as gallium citrate. uspbpep.comdrugfuture.com Other chemical forms of radioactivity should not exceed 3.0% of the total. uspbpep.com In some methodologies, a radiochemical purity of greater than 97% by ITLC is considered acceptable. nih.gov

HPLC provides a more detailed analysis of the radiochemical components. Studies have reported achieving a radiochemical purity of over 98% for Ga-67 citrate as determined by HPLC. nih.govbrieflands.com The combination of both ITLC and HPLC methods provides a comprehensive evaluation of radiochemical purity.

Table 1: Radiochemical Purity of this compound
Analytical MethodAcceptance Criteria/Reported PurityReference
ITLC≥97.0% uspbpep.comdrugfuture.com
ITLC>97% nih.gov
HPLC>98% nih.govbrieflands.com

Radionuclidic Purity Determination (e.g., Gamma Spectroscopy)

Radionuclidic purity assessment ensures that the radioactivity of the product originates from the intended radionuclide, in this case, Ga-67, and quantifies the presence of any other radioactive isotopes. The primary technique for this determination is gamma spectroscopy. sid.ir

A high-purity germanium (HPGe) detector coupled to a multi-channel analyzer is a standard instrument for this analysis. nih.govsid.ir The gamma-ray spectrum of the this compound injection must be identical to that of a known, pure Ga-67 standard. uspbpep.comdrugfuture.com The characteristic major photopeaks for Ga-67 are observed at energies of 93.3 keV, 184.6 keV, and 300.2 keV. uspbpep.comdrugfuture.com Some analyses also report a peak at 378 keV. sid.irresearchgate.net

The acceptance limit for radionuclidic purity is high, with specifications requiring that not less than 99% of the total radioactivity is from Ga-67 at the time of calibration. uspbpep.comdrugfuture.com Some sources specify a radionuclidic purity of at least 99.89% for Ga-67 at calibration, with limits on specific radionuclidic impurities like Gallium-66 (Ga-66) and others. fda.gov At the time of expiration, the percentage of Ga-67 should remain high, with impurities being negligible. fda.gov

Table 2: Radionuclidic Purity Specifications for this compound
RadionuclideAbundance/SpecificationReference
Gallium-67 (67Ga)≥99% of total radioactivity at calibration uspbpep.comdrugfuture.com
Gallium-67 (67Ga)≥99.89% at calibration fda.gov
Gallium-66 (66Ga)≤0.01% at calibration fda.gov
Other Radiocontaminants≤0.1% at calibration fda.gov

Chemical Purity Analysis (e.g., Polarography, ICP-OES)

Chemical purity analysis is performed to identify and quantify non-radioactive chemical impurities that may be present in the this compound injection. These impurities can originate from the target material used for production, the target backing, and the chemical processing steps. Common metallic impurities of concern include zinc (from the target material) and copper (from the target support). sid.irresearchgate.net

Polarography has been used to determine the concentration of zinc and copper, with internationally accepted levels being very low, for example, 0.1 ppm for both Zn and Cu. sid.irresearchgate.net Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for assessing chemical purity, capable of detecting a range of metal ions. nih.gov For related gallium radiopharmaceuticals, chemical purity standards have been set for elements like tin (Sn) and iron (Fe) at less than 0.3 ppm, and zinc at less than 0.2 ppm. nih.govresearchgate.net

Table 3: Chemical Purity Limits for Gallium Radiopharmaceuticals
ElementAcceptable Limit (ppm)Analytical MethodReference
Zinc (Zn)<0.1Polarography sid.irresearchgate.net
Copper (Cu)<0.1Polarography sid.irresearchgate.net
Tin (Sn)<0.3ICP-OES nih.govresearchgate.net
Iron (Fe)<0.3ICP-OES nih.govresearchgate.net
Zinc (Zn)<0.2ICP-OES nih.govresearchgate.net

Stability Studies of the Radiocomplex

Stability studies are essential to ensure that the this compound complex remains intact from the time of preparation until its intended use. The product is generally considered stable under normal conditions of storage and transport. curiumpharma.com

The stability of the radiocomplex is often evaluated in the final formulation and in the presence of human serum to simulate in vivo conditions. For a related complex, Ga-67 maltolate, stability was demonstrated for 48 hours in human serum at 37°C, with the radiochemical purity remaining at 98%. brieflands.com Such studies confirm that there is no significant dissociation of the Ga-67 from the citrate complex under physiological conditions, which is crucial for its diagnostic efficacy. brieflands.com

Molecular and Cellular Mechanisms of Gallium Citrate Ga 67 Localization

Gallium Bio-Mimicry of Ferric Iron (Fe³⁺)

The foundational principle behind the biological behavior of Gallium Citrate (B86180) Ga-67 is its ability to act as an analogue of ferric iron (Fe³⁺). patsnap.comdrugbank.comauntminnie.com Gallium (Ga³⁺) shares a similar ionic radius, charge, and coordination chemistry with Fe³⁺, enabling it to bind to proteins and molecules that are naturally designed to interact with iron. patsnap.comsnmjournals.org This "bio-mimicry" is the cornerstone of its utility in diagnostic imaging, as it follows the physiological pathways of iron. patsnap.comthomashealthblog.com

However, a crucial distinction exists between gallium and iron. Unlike ferric iron, which can be reduced to the ferrous state (Fe²⁺) in vivo, gallium remains in its trivalent (Ga³⁺) state under physiological conditions. snmjournals.orgthomashealthblog.com This redox inactivity prevents its incorporation into molecules like heme but allows it to remain bound to iron-transport and storage proteins, effectively tracing their distribution and concentration in the body. snmjournals.orgnih.gov This property leads to the disruption of normal iron-dependent processes within cells that take up gallium. thomashealthblog.comnih.govnih.gov

The body handles Ga³⁺ as if it were Fe³⁺, leading to its concentration in areas with high iron demand, such as sites of inflammation, infection, and rapid cell division. drugbank.com

Table 1: Comparison of Gallium (Ga³⁺) and Ferric Iron (Fe³⁺)

PropertyGallium (Ga³⁺)Ferric Iron (Fe³⁺)Significance in Bio-Mimicry
Ionic Radius SimilarSimilarAllows Ga³⁺ to fit into Fe³⁺ binding sites on proteins.
Charge +3+3Enables similar electrostatic interactions with binding molecules.
Redox Potential Redox-inactive in vivoReadily reduced to Fe²⁺Ga³⁺ remains bound to transport proteins, while Fe³⁺ can be utilized in metabolic processes like heme synthesis.
Binding Affinity High affinity for iron-binding proteinsHigh affinity for its native binding proteinsGa³⁺ effectively competes with and traces the pathways of Fe³⁺.

Protein Binding Dynamics

Once in the bloodstream, Gallium Citrate Ga-67 does not remain as a free ion. Instead, it rapidly binds to several iron-binding proteins, which mediate its transport and localization throughout the body. The primary proteins involved are transferrin, lactoferrin, and to a lesser extent, ferritin.

Transferrin-Mediated Uptake Pathways

A significant portion of intravenously administered this compound binds to plasma transferrin, the primary iron-transport protein in the blood. patsnap.comsnmjournals.orgwikipedia.org This binding is crucial for its distribution to various tissues. patsnap.com Cells, particularly those with high metabolic rates like tumor cells and inflammatory cells, express a high number of transferrin receptors on their surface. patsnap.comnih.gov The Gallium-67-transferrin complex binds to these receptors and is internalized by the cell through receptor-mediated endocytosis. nih.govnih.govnih.gov

Studies have demonstrated that the uptake of both Gallium-67 (B84094) and Iron-59 by tumor cells is mediated by kinetically identical transferrin receptors, leading to the "transferrin receptor hypothesis" for gallium uptake in tumors. nih.govosti.gov This hypothesis posits that the affinity of certain neoplasms for gallium is due to a tumor-associated transferrin receptor. nih.gov The presence of transferrin has been shown to increase the cellular uptake of Gallium-67 by approximately ten-fold in human leukemic cells. nih.gov This transferrin-dependent uptake can be blocked by antibodies against the transferrin receptor, further confirming its central role. nih.gov

Role of Lactoferrin in Inflammatory and Phagocytic Processes

In addition to transferrin, lactoferrin plays a significant role in the localization of Gallium-67, particularly in inflammatory and infectious sites. drugbank.comsnmjournals.orgresearchgate.net Lactoferrin is an iron-binding protein found in high concentrations in secretions such as milk and saliva, as well as within the granules of neutrophilic leukocytes. patsnap.comsnmjournals.org

During inflammation, leukocytes migrate to the affected area and release lactoferrin. drugbank.com Gallium-67, having leaked through permeable capillaries at the inflammatory site, can then bind to this locally released lactoferrin. snmjournals.orgnih.gov Studies have shown that Gallium-67 binds more avidly to lactoferrin than to transferrin, especially in the acidic environment often found at sites of inflammation. snmjournals.org This preferential binding helps to trap the radiotracer at the inflammatory focus. researchgate.net Furthermore, Gallium-67 can be incorporated into leukocytes, where it is primarily bound to lactoferrin, and then transported to the site of inflammation. auntminnie.comsnmjournals.org

Interactions with Ferritin and Siderophores

Ferritin, an intracellular iron-storage protein, also interacts with Gallium-67. snmjournals.org While some studies have found Gallium-67 associated with ferritin within cells, it is believed that gallium does not get incorporated into the ferritin shell in the same way as iron. nih.govsci-hub.se Instead, it may bind to the exterior of the protein. sci-hub.se In vitro studies have shown that Gallium-67 does not bind to apo-ferritin (the protein shell without iron) until it is transformed into ferritin in the presence of iron. nih.gov The transfer of Gallium-67 from transferrin to ferritin is also inhibited by apotransferrin, suggesting that ferritin's role in the direct uptake and intracellular trafficking of gallium is complex and may be less significant than that of transferrin and lactoferrin. nih.gov

Siderophores, which are low-molecular-weight iron-chelating compounds produced by microorganisms to facilitate iron uptake, have a very high affinity for Gallium-67. drugbank.comsnmjournals.orgradiologykey.com The Gallium-67-siderophore complex is rapidly transported into bacterial cells. snmjournals.org This mechanism allows for the direct uptake of Gallium-67 by bacteria, which is particularly relevant in infections, even in patients with low white blood cell counts (leukopenic). drugbank.com The binding affinity for gallium ranks as follows: siderophore > lactoferrin > transferrin. snmjournals.org

Table 2: Key Proteins in this compound Localization

ProteinPrimary LocationRole in Ga-67 LocalizationKey Findings
Transferrin Blood PlasmaMediates systemic transport and uptake into cells via transferrin receptors.Ga-67 uptake is significantly enhanced in the presence of transferrin and can be blocked by anti-transferrin receptor antibodies. nih.gov
Lactoferrin Inflammatory sites, NeutrophilsBinds Ga-67 at sites of inflammation and is involved in leukocyte-mediated transport.Has a higher binding affinity for Ga-67 than transferrin, especially at acidic pH. snmjournals.org
Ferritin IntracellularPotential for intracellular binding, but the mechanism and significance are not fully understood.Ga-67 does not appear to be incorporated into the ferritin core like iron. sci-hub.senih.gov
Siderophores Produced by MicroorganismsFacilitate direct uptake of Ga-67 into bacteria.Possess the highest binding affinity for Ga-67 among the iron-binding molecules. snmjournals.org

Intracellular Accumulation and Retention

Following its transport into the cell, this compound undergoes further processes that lead to its retention and accumulation, allowing for diagnostic imaging. A key aspect of this intracellular fate is its localization within specific organelles.

Lysosomal Localization

A significant body of evidence points to the accumulation of Gallium-67 within lysosomes. nih.govfda.govdrugs.comnps.org.au Investigational studies have shown that after entering the cell, Gallium-67 is found to accumulate in these acidic, membrane-bound organelles. fda.govdrugs.com It is believed to be bound to a soluble intracellular protein within the lysosomes. fda.govdrugs.comnps.org.au This lysosomal sequestration is a crucial step in the firm, intracellular binding phase of gallium localization. snmjournals.org The acidic environment of the lysosome may also play a role in the dissociation of gallium from transferrin and its subsequent binding to other intracellular components.

The localization process appears to occur in at least two phases: an early, weaker binding phase where the gallium can be extracted by chelating agents, followed by a firmer, intracellular binding phase, largely attributed to this lysosomal accumulation, where it is no longer easily removed from the tissue. snmjournals.org

Binding to Soluble Intracellular Proteins

Once Gallium-67 (Ga-67) enters the cell, its journey continues with binding to various soluble intracellular proteins. This process is crucial for its retention within the target cells, such as those found in tumors and inflammatory sites.

Investigational studies have shown that Ga-67 accumulates in lysosomes, which are cellular organelles responsible for breaking down waste materials and cellular debris. drugs.comstatpearls.com Within these lysosomes, Ga-67 is not free but is bound to a soluble intracellular protein. drugs.comncats.iopharmacompass.comcancer.gov Electron microscopic autoradiography has been instrumental in identifying these intracellular sites, revealing that Ga-67 is notably associated with heterogeneous electron-dense cytoplasmic granules, which are morphologically identified as lysosomes or related particles. oup.com

Further research has identified several macromolecules within these organelles that bind to Ga-67. These include ferritin and a glycoprotein (B1211001) with a molecular weight of 45,000 daltons. nih.gov Ferritin, a universal intracellular protein that stores iron and releases it in a controlled fashion, is a key binding partner for Ga-67. nih.gov Studies have shown that a significant amount of intracellular Ga-67 is associated with immunoprecipitable ferritin. nih.gov

Another important soluble intracellular protein involved in Ga-67 localization is lactoferrin. drugbank.comwikipedia.org Lactoferrin is an iron-binding protein found in high concentrations within neutrophils (a type of white blood cell) and at sites of inflammation. patsnap.comauntminnie.comradiologykey.com Ga-67 can bind to lactoferrin released by leukocytes during bacterial phagocytosis at infection sites, contributing to its accumulation in these areas. drugbank.comwikipedia.org

The binding of Ga-67 to these soluble intracellular proteins is a key factor in its diagnostic utility, as it effectively traps the radiopharmaceutical within the target cells, allowing for clear imaging of pathological processes.

Cellular and Tissue Factors Influencing Uptake

The accumulation of this compound is not solely dependent on intracellular binding but is also heavily influenced by broader cellular and tissue-level factors. These factors create a favorable environment for the radiopharmaceutical to reach and enter the target cells.

Increased Vascular Permeability in Pathological States

A fundamental prerequisite for Ga-67 to localize in a specific tissue is an adequate blood supply to that area. nih.gov In pathological states such as inflammation and tumor growth, there is often an increase in vascular permeability, meaning the blood vessels become more "leaky." patsnap.comnih.govnih.gov This increased permeability allows the Ga-67, which is primarily bound to the plasma protein transferrin in the bloodstream, to move out of the capillaries and into the extravascular fluid surrounding the cells of the affected tissue. radiologykey.comnih.govcore.ac.uk

This process is a critical first step in the localization cascade. The increased delivery and accumulation of the transferrin-bound Ga-67 at these sites significantly enhances the signal from the radiopharmaceutical. radiologykey.comcore.ac.uk Studies have shown a strong correlation between the degree of Ga-67 uptake and the proliferation of capillaries in both inflammatory lesions and tumors. nih.gov In essence, the leakier the blood vessels in a pathological area, the more Ga-67 can be delivered to that site, setting the stage for cellular uptake. This mechanism is considered a nonspecific factor in Ga-67 uptake, as it is a general feature of many inflammatory and neoplastic processes. yu.ac.kr

Metabolic Activity and Cellular Proliferation

The uptake of this compound is closely linked to the metabolic activity and proliferative rate of cells. patsnap.comopenmedscience.comnumberanalytics.com Tissues with high metabolic activity, such as tumors and sites of active inflammation, tend to show increased Ga-67 accumulation. pharmacompass.comwikipedia.orgpatsnap.com

In the context of cancer, the intensity of Ga-67 uptake often correlates with the tumor's aggressiveness and proliferative rate. mdpi.com More aggressive tumors, which are characterized by rapid cell division, generally show higher absorption of Ga-67, whereas well-differentiated, slower-growing tumors tend to have a lower uptake. researchgate.net This correlation is so significant that the level of Ga-67 incorporation into lymphoma cells is considered a reflection of the tumor's metabolic activity and an indicator of the presence of viable malignant cells. mdpi.com

Similarly, in inflammatory processes, the accumulation of Ga-67 parallels the acute inflammation, with uptake returning to normal as the disease process resolves. auntminnie.com The uptake of Ga-67 can also be influenced by the cell cycle. Studies have shown that inducing an increase in the S-phase (the DNA synthesis phase) of the cell cycle in lymphoma cell lines leads to increased transferrin receptor expression and, consequently, increased Ga-67 uptake. nih.gov This suggests that changes in cellular proliferative activity can directly impact the mechanisms of Ga-67 localization. snmjournals.org

Preclinical Research Models and in Vitro Investigations of Gallium Citrate Ga 67

In Vitro Study Designs and Methodologies

In vitro investigations have been fundamental to understanding the cellular uptake and binding characteristics of Gallium citrate (B86180) Ga-67. These studies have employed various models and assays to dissect the molecular interactions of this radiopharmaceutical.

Cell Culture Models for Gallium Uptake Studies (e.g., Leukocytes, Tumor Cell Lines)

A cornerstone of in vitro research on Gallium citrate Ga-67 has been the use of cell culture models to investigate its uptake in different cell types. Early studies demonstrated that Ga-67 is incorporated into leukocytes, which are key players in inflammatory responses. snmjournals.org This uptake by polymorphonuclear leukocytes (PMNs) is considered a significant factor in the accumulation of Ga-67 at sites of inflammation. snmjournals.org

Tumor cell lines have also been extensively used to study Ga-67 uptake. Research has shown that various cancer cells, including those from lymphomas and lung cancer, exhibit avidity for gallium. nih.gov For instance, L1210 leukemic cells have been utilized to study the effects of environmental factors on Ga-67 binding. snmjournals.org The mechanism of uptake in tumor cells is believed to be, in part, mediated by transferrin receptors, as gallium mimics ferric iron, a crucial element for rapidly dividing cells. nih.govpatsnap.com However, evidence for transferrin-independent uptake mechanisms also exists. nih.gov Studies using human U937 lymphoma cells have shown that treatment with Ga-67 can reduce their clonogenic capacity. nih.gov

The table below summarizes some of the cell lines used in this compound research:

Cell TypeSpecific Cell LineResearch FocusReference
LeukocytesPolymorphonuclear Leukocytes (PMNs)Uptake in inflammatory cells snmjournals.org
Tumor Cell LineL1210 Leukemic CellsEffects of pH and buffers on binding snmjournals.org
Tumor Cell LineU937 Lymphoma CellsTherapeutic potential and clonogenic capacity nih.gov
Tumor Cell LineDU145 Prostate Cancer CellsCytotoxicity studies researchgate.net

Binding Assays and Competition Studies

Binding assays have been crucial in identifying the molecules to which this compound attaches. A significant finding is that Ga-67 binds to the iron-transport protein transferrin in the bloodstream. patsnap.comopenmedscience.com This interaction is a key part of its distribution to tissues with high iron requirements, such as tumors and inflammatory sites. patsnap.com

In addition to transferrin, Ga-67 has been shown to bind to lactoferrin, an iron-binding protein found in high concentrations in polymorphonuclear leukocytes. snmjournals.org This binding to lactoferrin is thought to play a major role in the localization of Ga-67 in abscesses. snmjournals.org Competition studies have demonstrated that the presence of chelating agents that strongly interact with gallium can inhibit its adsorption to cells. nih.gov

Effects of Environmental Factors (e.g., pH, Buffers) on Cellular Binding

The local microenvironment significantly influences the cellular binding of this compound. Research has shown that pH plays a critical role, with increased binding to cells observed at lower pH levels. nih.govnih.gov Specifically, the adsorption of Ga-67 to cultured cells and even glass surfaces reaches a maximum at a pH of 4.5. nih.gov This suggests that the acidity of the environment, often found in tumors and inflammatory sites, can enhance Ga-67 uptake.

The presence of certain buffers and ions can also affect Ga-67 binding. For example, phosphate (B84403) and bicarbonate have been shown to slightly inhibit Ga-67 binding to isolated rat liver cells. nih.gov Furthermore, the presence of citrate itself can inhibit the cellular uptake of Ga-67 in vitro. snmjournals.org These findings underscore the complex interplay of environmental factors in modulating the interaction of this compound with cells.

Animal Model Applications in Infection Research

Animal models have been indispensable for studying the in vivo localization of this compound in the context of infections. These models allow for controlled investigation of the compound's efficacy in detecting different types of pathogens.

Bacterial Infection Models (e.g., Staphylococcus aureus, Escherichia coli)

Rat models of bacterial infection have been widely used to evaluate the performance of this compound. In studies involving Staphylococcus aureus, a common cause of bacterial infections, Ga-67 has demonstrated significant accumulation at the infection sites. sid.irtums.ac.ir For instance, in rats inoculated with S. aureus, hot spots of Ga-67 uptake were clearly visible, particularly 24 hours post-injection. sid.irtums.ac.ir This suggests a high efficacy of Ga-67 scintigraphy in detecting S. aureus infections. sid.irtums.ac.ir

In contrast, the uptake of Ga-67 in Escherichia coli infection models has been shown to be weaker. sid.irtums.ac.ir While some positive scans were obtained, the accumulation was less significant compared to that seen in S. aureus infections, even after 24 hours. sid.irtums.ac.ir This indicates a differential diagnostic efficacy of Ga-67 depending on the causative bacterial agent. sid.ir

Fungal Infection Models (e.g., Candida albicans)

Animal models have also been employed to investigate the utility of this compound in detecting fungal infections. In a rat model of Candida albicans infection, a significant accumulation of Ga-67 was observed at the infection foci, with the most prominent uptake seen 24 hours post-injection. sid.irtums.ac.ir This finding is particularly relevant given that C. albicans can cause life-threatening infections, especially in immunocompromised individuals. sid.ir The efficacy of Ga-67 in detecting C. albicans infections was found to be greater than for E. coli but less than for S. aureus. sid.irtums.ac.ir

The table below provides a summary of findings from animal infection models:

PathogenAnimal ModelKey FindingsReference
Staphylococcus aureusRatSignificant accumulation at infection foci, especially at 24h post-injection. sid.irtums.ac.ir
Escherichia coliRatWeak positive scans, even after 24 hours. sid.irtums.ac.ir
Candida albicansRatSignificant accumulation at infection foci, most significant after 24h. sid.irtums.ac.ir

Evaluation of Infection-Targeting Agents and Treatment Response in Animal Models

Animal models of infection are crucial for the preclinical assessment of new diagnostic agents and for monitoring therapeutic responses. This compound has been instrumental in validating these models. In one such study, animal models were developed to assess new infection-targeting agents by inducing infections with various microorganisms. sid.ir

Researchers have utilized rat models to evaluate the efficacy of Ga-67 scintigraphy in detecting infections caused by different pathogens. tums.ac.ir In these studies, rats were inoculated with Staphylococcus aureus (S.a.), Escherichia coli (E.c.), and Candida albicans (C.a.) to form infection sites. sid.irtums.ac.ir The accumulation of Ga-67 was then imaged at various time points post-injection.

The findings demonstrated that Ga-67 scans were highly effective in identifying infections caused by S. aureus, showing clear "hot spot" foci at all observed intervals, with the most significant accumulation occurring 24 hours post-injection. sid.irtums.ac.ir Similarly, significant tracer accumulation was observed in C. albicans infection foci, particularly after 24 hours. sid.irtums.ac.ir However, in the case of E. coli infections, the scans were only weakly positive, even after 24 hours. sid.irtums.ac.ir

These animal models, validated using this compound, serve as a reliable platform for the future in vivo evaluation of new antibiotic therapies and other infection-imaging agents. sid.irtums.ac.ir The differential uptake of Ga-67 among various microorganisms underscores the importance of selecting appropriate models for specific research questions.

Table 1: Efficacy of this compound Scan in Different Microorganism Infection Models

Microorganism Efficacy of Ga-67 Scan Optimal Imaging Time Post-Injection
Staphylococcus aureus High 24 hours
Candida albicans Significant 24 hours

This table summarizes the comparative efficacy of this compound in detecting different types of infections in rat models, based on findings from preclinical studies. sid.irtums.ac.ir

Animal Model Applications in Inflammation Research

Animal models are indispensable for studying the mechanisms of inflammation and for the pharmacological evaluation of anti-inflammatory drugs. This compound has proven to be a valuable tool for monitoring inflammatory processes in these models. nih.gov

A common method for inducing a localized inflammatory response is the subcutaneous injection of an irritant, such as turpentine (B1165885) oil, in rats. jst.go.jp In such models, the resulting granuloma tissue weight increases progressively, reaching a peak at a specific time point, for instance, six days after administration. jst.go.jp Studies have shown that the accumulation of Gallium-67 (B84094) in these inflammatory lesions follows a very similar pattern, also peaking at the same time as the granuloma weight. jst.go.jp This strong correlation indicates that the pattern of Ga-67 uptake can effectively represent the progression and stage of the inflammatory process. jst.go.jp

Another model involves inducing acute inflammation by injecting histamine (B1213489) into the paw of a conscious rat. nih.gov The resulting edema, a hallmark of acute inflammation, can be quantified. Research has demonstrated that the radioactivity from Ga-67 in the edematous paw increases in parallel with the edema rate. nih.gov Furthermore, pretreatment with an antihistaminic agent, such as chlorpheniramine, prevents the increase in both edema and Ga-67 radioactivity, confirming the tracer's utility in tracking histamine-induced inflammation. nih.gov The good correlation between the edema rate and Ga-67 radioactivity suggests its potential for measuring vascular permeability, a key aspect of inflammation. nih.gov

A significant challenge in diagnostic imaging is distinguishing between an active infection and sterile inflammation, as both processes can elicit similar physiological responses. medicinanuclearhi.com.uynih.gov this compound accumulates in both infectious and non-infectious inflammatory sites, making differentiation difficult. nih.govisvm.org.inyu.ac.kr This non-specificity is partly due to increased vascular permeability and blood flow at inflammatory foci, which enhances the delivery of the tracer. yu.ac.krnih.gov

To investigate the roles of different components in Ga-67 uptake, specific animal models have been developed. In one study, sterile inflammation was induced in rabbits by injecting casein, a protein that provokes an inflammatory response without bacterial involvement. snmjournals.org These sterile abscesses, containing a high concentration of polymorphonuclear leukocytes (PMNs), readily accumulated Ga-67, demonstrating that bacteria are not a prerequisite for tracer localization. snmjournals.org

In the same study, researchers induced agranulocytosis (a lack of PMNs) in rabbits before injecting S. aureus to create an infection. snmjournals.org Even in the absence of circulating PMNs, Ga-67 still accumulated at the site of infection. snmjournals.org This suggests that a massive accumulation of PMNs is not strictly necessary for Ga-67 uptake in an infectious lesion. snmjournals.org While Ga-67 itself cannot reliably differentiate between these states, these models are crucial for evaluating new radiopharmaceuticals designed for this purpose, such as those based on antimicrobial peptides like ubiquicidin, which have shown promise in distinguishing bacterial infection from sterile inflammation in preclinical settings. researchgate.netthieme-connect.comsnmjournals.org

Table 2: this compound Accumulation in Different Inflammatory Models

Model Inducing Agent Key Finding Reference
Sterile Inflammation Casein (in rabbits) Ga-67 accumulates in the absence of bacteria. snmjournals.org
Bacterial Infection S. aureus (in agranulocytotic rabbits) Ga-67 accumulates in the absence of significant PMN infiltration. snmjournals.org
Sterile Inflammation Turpentine Oil (in rats) Ga-67 uptake correlates with the progression of inflammation. jst.go.jp

This table outlines key findings from animal models designed to study the uptake of this compound in sterile versus infectious inflammation.

Induction and Assessment of Inflammatory Foci in Animal Models

Animal Model Applications in Tumor Research

Tumor-bearing animal models are fundamental to oncological research, providing in vivo systems to study tumor biology and evaluate diagnostic and therapeutic agents. isvm.org.in this compound has been extensively studied in various animal models to understand its accumulation in malignant tissues. snmjournals.org

Commonly used models include mice and rats with transplantable tumors. For instance, the EMT-6 sarcoma, a transplantable tumor in BALB/c mice, has been shown to avidly concentrate Ga-67 after intravenous administration. snmjournals.org Similarly, studies using C3H mice bearing a C3HBA mammary tumor have been employed to investigate how factors like chemotherapy agents affect Ga-67 distribution. snmjournals.org Other models include athymic (nude) mice xenografted with human tumors, such as melanoma or prostate cancer cells, allowing for the study of Ga-67 uptake in human-derived cancers. snmjournals.org

The degree of Ga-67 uptake can vary significantly between different tumor types. For example, studies have reported tumor uptake values ranging from 4-6% of the injected dose per gram (%ID/g) at 1 hour to 2.5-3% ID/g at 24 hours in mice with PC-3 human prostate cancer xenografts. snmjournals.org In fibrosarcoma-bearing mice, a different gallium complex showed a significant tumor uptake of 7% at 24 hours. brieflands.com These studies are critical for establishing the potential utility of gallium-based radiopharmaceuticals for imaging specific cancers. The larger organ size in rats compared to mice can also make them a preferred model for certain biodistribution studies. isvm.org.in

The precise mechanism by which Gallium-67 accumulates in tumors has been a subject of extensive research and some controversy. nih.govnih.gov The prevailing theory suggests that Ga-67, as an iron analog, binds to the plasma protein transferrin and is taken up by tumor cells via the transferrin receptor, which is often overexpressed on cancer cells. nih.govsnmjournals.org However, substantial evidence also points to the existence of transferrin-independent uptake pathways. nih.govnih.gov

To dissect these mechanisms, researchers have developed sophisticated preclinical models. One innovative approach involves using a pair of transfected cell lines where one line has no transferrin receptors, and the other has been engineered to overexpress them. nih.govsnmjournals.org When tumors from these cell lines were grown in nude mice, the in vivo uptake of Ga-67 was significantly higher in the tumors overexpressing the transferrin receptor. nih.gov Nevertheless, a notable amount of Ga-67 accumulation also occurred in the tumors lacking the receptor, confirming a transferrin-independent route. nih.gov

Further evidence for a transferrin-independent mechanism comes from studies using hypotransferrinemic mice, which have severely low levels of circulating transferrin. nih.gov In these mice bearing a gallium-avid tumor, the uptake of Ga-67 was similar to that in normal mice, and the tumor-to-background ratio was substantially higher. nih.gov This suggests that for some tumors, uptake is not reliant on plasma transferrin. nih.gov In vitro studies have also shown that Ga-67 uptake by tumor cells can occur in the absence of transferrin. snmjournals.org The interplay between these two pathways likely contributes to the variable avidity of different tumors for Gallium-67. nih.gov

Table 3: Investigating Gallium-67 Uptake Mechanisms in Preclinical Tumor Models

Animal Model Key Feature Finding on Ga-67 Uptake Implication for Mechanism Reference
Nude Mice with Transfected Tumor Cells Tumors with and without transferrin receptors Uptake is significantly increased in receptor-positive tumors, but still occurs in receptor-negative tumors. Supports both transferrin-dependent and -independent pathways. nih.govsnmjournals.org
Hypotransferrinemic Mice Severely low plasma transferrin levels Gallium-avid tumors show similar uptake as in normal mice, with higher tumor-to-background ratios. Suggests a transferrin-independent pathway for some tumors. nih.gov

This table summarizes key experimental models and their findings regarding the mechanisms of this compound uptake in tumors.

Tumor-Bearing Animal Models for Tracer Accumulation Studies

Comparative Preclinical Studies with Other Radiotracers

Preclinical research plays a pivotal role in evaluating the relative efficacy and characteristics of different radiotracers before their potential clinical application. Comparative studies in animal models are essential for understanding the biodistribution, pharmacokinetics, and target-to-background ratios of new or existing imaging agents relative to established standards like this compound.

Evaluation of [⁶⁷Ga]Citrate vs. [⁶⁸Ga]Citrate in Animal Models

While both Gallium-67 (⁶⁷Ga) and Gallium-68 (⁶⁸Ga) are isotopes of gallium used in nuclear medicine, they possess markedly different physical properties that influence their use in preclinical imaging. researchgate.net ⁶⁷Ga has a longer physical half-life of 78.3 hours, decaying by electron capture and emitting gamma photons suitable for Single Photon Emission Computed Tomography (SPECT). bioline.org.brnps.org.au In contrast, ⁶⁸Ga is a positron emitter with a much shorter half-life of 68 minutes, making it suitable for Positron Emission Tomography (PET). researchgate.netresearchgate.net

The significant difference in half-life is a primary factor in preclinical comparative studies. Imaging with [⁶⁷Ga]citrate typically requires a waiting period of 48 hours or more post-injection to allow for clearance from non-target tissues and reduction of background activity. researchgate.net Conversely, the short half-life of ⁶⁸Ga necessitates much earlier imaging times, often around 60 minutes post-injection. researchgate.net This fundamental difference in imaging protocols is a key consideration in animal model studies.

Preclinical investigations using animal models of infection and inflammation have been undertaken to evaluate [⁶⁸Ga]citrate. researchgate.net While direct head-to-head preclinical studies comparing the two in the same animal model are not extensively detailed in available literature, clinical comparisons have noted that the faster decay of ⁶⁸Ga results in lower background activity in certain regions compared to ⁶⁷Ga at the time of imaging. researchgate.net However, high background activity for [⁶⁸Ga]citrate has been observed in the thorax and upper abdomen in early imaging, potentially interfering with the detection of lesions in those areas in preclinical models. researchgate.net Further preclinical studies in animal models are considered important for the continued evaluation of [⁶⁸Ga]citrate for imaging inflammation. researchgate.net

Comparative Biodistribution and Pharmacokinetics in Preclinical Settings

Preclinical studies have compared the biodistribution and pharmacokinetics of [⁶⁷Ga]citrate with other radiolabeled compounds in various animal models. These studies are crucial for determining the relative specificity and clearance mechanisms of different tracers.

In one such study using a mouse model of intramuscular Staphylococcus aureus infection, the biodistribution of [⁶⁷Ga]citrate was compared with that of ⁶⁷Ga-labeled galbofloxacin. The results indicated that [⁶⁷Ga]citrate demonstrated no selectivity for the infected muscle tissue. In contrast, ⁶⁷Ga-galbofloxacin showed enhanced uptake in the infected muscle, highlighting its potential as a more specific agent for imaging this type of infection, while both tracers exhibited renal clearance. researchgate.net

Another comparative preclinical study was conducted in normal Bulb C mice to evaluate the biodistribution of [⁶⁷Ga]citrate (referred to as carrier-free ⁶⁷Gallium prepared from ⁶⁷Ga-Cl₃) against a [⁶⁷Ga]Bleomycin complex. bioline.org.br The biodistribution was assessed in eleven different organs at 1, 2, 4, 24, and 48 hours post-injection. The pharmacokinetic data revealed that the [⁶⁷Ga]Bleomycin complex had higher uptake in most tissues—including the lung, muscle, skin, heart, kidney, and colon—when compared to [⁶⁷Ga]citrate. bioline.org.br Conversely, [⁶⁷Ga]citrate showed higher concentrations in the blood, liver, and spleen across all time points. bioline.org.br The study also found that the [⁶⁷Ga]Bleomycin complex was excreted faster than carrier-free [⁶⁷Ga]citrate. bioline.org.br

The following tables summarize the biodistribution data from the comparative study between [⁶⁷Ga]Bleomycin and [⁶⁷Ga]citrate in normal mice, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Comparative Biodistribution of [⁶⁷Ga]Bleomycin vs. [⁶⁷Ga]Citrate in Normal Mice at 1 and 4 Hours Post-Injection bioline.org.br

This table is interactive. You can sort and filter the data.

Organ Time (hours) [⁶⁷Ga]Bleomycin (%ID/g) [⁶⁷Ga]Citrate (%ID/g)
Blood 1 4.80 11.20
Blood 4 2.10 8.10
Liver 1 4.20 5.10
Liver 4 3.10 5.00
Lung 1 2.10 1.80
Lung 4 1.10 1.60
Spleen 1 2.10 3.20
Spleen 4 2.00 3.10
Muscle 1 1.80 1.10
Muscle 4 1.00 1.00
Skin 1 2.00 1.20
Skin 4 1.10 1.10
Heart 1 1.50 1.10
Heart 4 0.80 0.90
Kidney 1 8.10 3.20

Table 2: Comparative Biodistribution of [⁶⁷Ga]Bleomycin vs. [⁶⁷Ga]Citrate in Normal Mice at 24 and 48 Hours Post-Injection bioline.org.br

This table is interactive. You can sort and filter the data.

Organ Time (hours) [⁶⁷Ga]Bleomycin (%ID/g) [⁶⁷Ga]Citrate (%ID/g)
Blood 24 1.10 5.20
Blood 48 0.80 3.10
Liver 24 2.10 4.80
Liver 48 1.50 4.10
Lung 24 0.80 1.50
Lung 48 0.60 1.10
Spleen 24 1.80 3.00
Spleen 48 1.10 2.50
Muscle 24 0.80 0.90
Muscle 48 0.50 0.80
Skin 24 0.90 1.00
Skin 48 0.60 0.90
Heart 24 0.60 0.80
Heart 48 0.40 0.60
Kidney 24 2.10 2.90

Imaging Principles and Experimental Methodologies in Preclinical Studies

Single-Photon Emission Computed Tomography (SPECT) Principles for Gallium-67 (B84094) Imaging

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiopharmaceutical within the body. For Gallium-67 (Ga-67) imaging, the principles of SPECT are centered around the detection of gamma rays emitted from the decay of the Ga-67 radionuclide. radiacode.comnumberanalytics.com

Gallium-67 is a cyclotron-produced radioisotope with a physical half-life of approximately 78.3 hours (3.26 days). radiacode.comcuriumpharma.com It decays via electron capture, a process that results in the emission of gamma photons at several characteristic energy levels. radiacode.com The primary photopeaks of interest for imaging are:

93 keV (39% abundance) nih.gov

184-185 keV (21% abundance) radiacode.comnih.gov

300 keV (17% abundance) nih.gov

394 keV (4.7% abundance), which is less commonly used for imaging. radiacode.comnih.gov

The ability to acquire data from multiple energy peaks simultaneously is a key aspect of Ga-67 SPECT imaging. nih.govradiologykey.com This is typically achieved using a gamma camera equipped with a multiple-pulse height analyzer, which can be configured to sum the photons from the different energy windows into a single image. nih.gov The relatively long half-life of Ga-67 is advantageous for studying biological processes with slow pharmacokinetics, such as those involving monoclonal antibodies. nih.gov Unlike positron emission tomography (PET) which detects pairs of photons from positron-electron annihilation, SPECT detects individual photons, which has implications for spatial resolution. radiacode.comnumberanalytics.com

The fundamental principle of Ga-67 imaging lies in its accumulation in areas of inflammation, infection, and certain types of tumors. radiacode.comnumberanalytics.compatsnap.com After intravenous administration, Ga-67 citrate (B86180) binds to plasma proteins, primarily transferrin. turkupetcentre.netnih.gov This complex then localizes to sites with increased blood flow, vascular permeability, and the presence of transferrin receptors, which are often overexpressed on tumor cells and inflammatory cells. turkupetcentre.netnih.gov The gamma rays emitted from the accumulated Ga-67 are then detected by the SPECT system to create an image representing the distribution of the radiopharmaceutical. numberanalytics.com

Gamma Camera Instrumentation and Data Acquisition for Ga-67

The primary instrument for Gallium-67 (Ga-67) imaging is the gamma camera, which can be used for both two-dimensional planar scintigraphy and three-dimensional Single-Photon Emission Computed Tomography (SPECT). numberanalytics.comradiologykey.com

Instrumentation: A gamma camera system consists of several key components:

Collimator: Due to the multiple and higher energy gamma emissions of Ga-67 compared to other common isotopes like Technetium-99m, a medium-energy collimator is typically used. researchgate.netwisc.edu This is crucial for absorbing scattered photons and ensuring that only photons traveling perpendicular to the detector face are recorded, which is essential for accurate image formation. radiologykey.com

Scintillation Crystal: A sodium iodide (NaI(Tl)) crystal is commonly used to detect the gamma rays. nih.gov When a gamma ray interacts with the crystal, it produces a flash of light (scintillation). radiologykey.com

Photomultiplier Tubes (PMTs): An array of PMTs is coupled to the back of the crystal to detect the light flashes and convert them into electrical signals. radiologykey.com

Pulse Height Analyzer (PHA): The electrical signals are then processed by a PHA, which sorts them based on their energy. radiologykey.com Modern gamma cameras have multiple PHAs, allowing for the simultaneous acquisition of data from Ga-67's multiple energy peaks (e.g., 93 keV, 184 keV, and 300 keV). nih.govradiologykey.com This capability to use multiple energy windows is particularly useful for Ga-67 imaging. radiologykey.com

Data Acquisition: In preclinical studies using animal models, data acquisition protocols for Ga-67 SPECT are carefully designed. SPECT imaging involves rotating the gamma camera detector head(s) around the subject to acquire a series of planar images from multiple angles. numberanalytics.com

A typical acquisition protocol might involve:

Matrix Size: A matrix of 128 x 128 or 256 x 1024 is often used. wisc.eduunm.edunih.gov

Projections: A total of 60 to 64 projections are acquired over a 360° rotation. nih.govaacrjournals.org

Dwell Time: The time spent at each projection can range from 20 to 60 seconds. nih.govaacrjournals.org

Energy Windows: Energy windows are set around the principal photopeaks of Ga-67. For quantitative studies, a 20% energy window centered at 96 keV with two adjacent 10% scatter windows may be used for scatter correction. rsc.org

For whole-body imaging in animal models, a series of static images or a continuous "whole-body sweep" can be performed. unm.edu Following the SPECT acquisition, a low-dose computed tomography (CT) scan is often acquired for attenuation correction and to provide anatomical localization of the Ga-67 uptake. nih.govrsc.org

Image Reconstruction and Quantitative Analysis in Animal Models (e.g., Lesion-to-Normal Ratios)

Image Reconstruction: Following data acquisition, the raw projection data from the SPECT scan must be reconstructed to create a three-dimensional image of the Gallium-67 distribution. Iterative reconstruction algorithms are now the standard for both preclinical and clinical SPECT because they can correct for image-degrading effects and generally produce images with higher quality and better quantitative accuracy than older analytical methods like filtered back-projection. snmjournals.org

A common iterative reconstruction method used in preclinical Ga-67 SPECT is the Ordered Subsets Expectation Maximization (OSEM) algorithm. aacrjournals.orgrsc.org For example, SPECT data can be reconstructed using a 3D-OSEM algorithm with a specified number of subsets and iterations (e.g., 2 subsets and 8 iterations or 10 iterations of 16 subsets). aacrjournals.orgrsc.org During reconstruction, corrections for physical factors that degrade image quality are applied. These include:

Attenuation Correction: Correction for the absorption of photons within the animal's body is crucial for accurate quantification. This is often performed using attenuation maps derived from a co-registered CT scan. nih.govrsc.org

Scatter Correction: Correction for photons that have been scattered and have a lower energy is also important. The triple-energy window (TEW) method is a common approach for this. rsc.orgnih.gov

Quantitative Analysis: A key advantage of SPECT imaging is the ability to quantify the amount of radiotracer uptake in specific regions of interest (ROIs). In preclinical studies with animal models, this allows for the objective assessment of Ga-67 accumulation in tumors or inflammatory lesions. One of the most common methods for quantitative analysis is the calculation of lesion-to-normal tissue ratios (L/N ratios). jsnm.org

To calculate the L/N ratio:

Regions of interest (ROIs) are drawn on the reconstructed SPECT images over the lesion and a contralateral or adjacent area of normal tissue. jsnm.org

The average counts per pixel within each ROI are determined. snmjournals.org

The L/N ratio is then calculated by dividing the mean counts in the lesion ROI by the mean counts in the normal tissue ROI. jsnm.orgsnmjournals.org

This ratio provides a semi-quantitative index of the relative uptake of Ga-67 in the lesion compared to the background, which can be used to assess disease activity. jsnm.orghkjr.org For instance, in studies of central nervous system lymphoma, L/N ratios have been shown to correlate with the remission or relapse of the disease. jsnm.org In some studies, an L/N ratio greater than a certain threshold (e.g., 3.0) was indicative of an active lesion. jsnm.org

Another quantitative metric that can be derived from SPECT images is the Standardized Uptake Value (SUV), which is more commonly associated with PET but can also be applied to SPECT with appropriate calibration. nih.gov The SUV normalizes the tissue concentration of the radiotracer to the injected dose and the body weight of the animal. nih.gov

The table below summarizes findings from a study using Ga-67 SPECT/CT for the evaluation of head and neck lesions, demonstrating the use of quantitative analysis.

Table 1: Quantitative Analysis of Ga-67 SPECT/CT in Head and Neck Lesions

Patient ConditionSUVmax
Malignant Lymphoma11.21
Osteomyelitis10.95
Parotid Glands (mean ± SD)4.86 ± 1.89
Submandibular Glands (mean ± SD)4.64 ± 1.64

Data adapted from a study on Ga-67 SPECT-CT for the evaluation of head and neck lesions. nih.gov

Ex Vivo Biodistribution and Scintigraphy Correlation

In preclinical research, a crucial step to validate in vivo imaging findings is the correlation of scintigraphy results with ex vivo biodistribution analysis. This process provides a more accurate and direct measurement of radiopharmaceutical uptake in various tissues and serves as a gold standard for validating the quantitative data obtained from SPECT imaging.

Ex Vivo Biodistribution: The ex vivo biodistribution study is performed after the final imaging time point. The animal is euthanized, and major organs and tissues of interest (e.g., tumor, muscle, liver, spleen, kidneys, blood) are dissected, weighed, and their radioactivity is measured using a gamma counter. nih.govkntu.ac.ir The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govkntu.ac.ir This provides a detailed quantitative map of the radiotracer's distribution throughout the body.

For example, in a study evaluating a 67Ga-labeled antibody fragment, biodistribution studies were performed in rats at 4, 24, 48, and 72 hours post-injection. kntu.ac.ir The %ID/g was calculated for various organs to determine the clearance characteristics and tumor-targeting efficacy of the radiopharmaceutical.

Correlation with Scintigraphy: The quantitative data from the ex vivo biodistribution analysis are then compared with the quantitative data derived from the in vivo SPECT images, such as lesion-to-normal tissue ratios or %ID/g calculated from ROIs on the images. A strong correlation between the two datasets enhances the confidence in the accuracy of the SPECT imaging for quantifying radiotracer uptake.

For instance, a study investigating a 67Ga-labeled cyclic α-MSH peptide for melanoma imaging demonstrated that the high tumor-to-normal organ uptake ratios observed in the SPECT/CT images were consistent with the biodistribution results. nih.gov Similarly, in a study with 68Ga-labeled nanoemulsions (a PET isotope of gallium with similar chemical properties to 67Ga), ex vivo biodistribution at 4 hours post-injection confirmed the observations from PET imaging, showing higher tumor uptake of [68Ga]gallium acetate (B1210297) compared to [68Ga]KP46. mdpi.com

This correlation is essential for:

Validating Quantitative Imaging: It confirms that the image-based quantification accurately reflects the true radiotracer concentration in the tissues.

Understanding Discrepancies: If discrepancies arise, they can point to limitations in the imaging process, such as partial volume effects in small tumors or inaccuracies in attenuation and scatter correction. jsnm.org

Characterizing New Radiopharmaceuticals: It is a fundamental component in the preclinical evaluation of novel Ga-67 labeled compounds, providing a comprehensive understanding of their pharmacokinetic profile.

The table below presents hypothetical biodistribution data to illustrate the type of information obtained from such studies.

Table 2: Illustrative Ex Vivo Biodistribution of a Hypothetical 67Ga-Citrate Analog in a Tumor-Bearing Mouse Model (24 hours post-injection)

Organ/TissueMean %ID/g ± SD
Blood1.5 ± 0.3
Tumor10.2 ± 2.1
Muscle0.8 ± 0.2
Liver5.6 ± 1.0
Spleen3.1 ± 0.7
Kidneys4.5 ± 0.9
Bone2.3 ± 0.5

These ex vivo data would then be correlated with the uptake values calculated from the SPECT images of the same animals to validate the in vivo imaging results.

Advanced Research Directions and Future Perspectives for Gallium Citrate Ga 67

Exploration of Gallium-67 (B84094) as a Therapeutic Radionuclide (e.g., Auger Electron Emission)

A significant area of advanced research is the re-evaluation of Ga-67 as a therapeutic agent, primarily due to its emission of Auger electrons. nih.govkcl.ac.uk Auger electrons are low-energy electrons that deposit their energy over very short distances (nanometers to micrometers), resulting in a high linear energy transfer (LET) that can cause lethal damage to cells. kcl.ac.ukresearchgate.net This localized energy deposition makes Auger electron emitters a promising strategy for targeted radionuclide therapy, potentially minimizing toxicity to surrounding healthy tissues. nih.govsnmjournals.org

Research has shown that for Ga-67 to be an effective therapeutic agent, it must be internalized or bound to the target cancer cell. nih.govradlab.uk Studies comparing Ga-67 to Indium-111 (In-111), another Auger electron emitter, have demonstrated that Ga-67 can cause significant DNA damage, comparable to that of In-111. nih.govresearchgate.net In cell-free plasmid DNA studies, the damage caused by Ga-67 was substantial and could be reduced by the presence of chelators or free radical scavengers. nih.govnih.gov

Cytotoxicity studies in various cancer cell lines have been conducted to quantify the therapeutic potential of internalized Ga-67. By using lipophilic complexes like Ga-67-oxine to facilitate entry into cells, researchers have determined the activity per cell required to kill 50% of the cell population (A50). These studies showed that Ga-67 has toxicity similar to In-111 at equivalent internalized activities. nih.govnih.gov For instance, in DU145 prostate cancer cells, the A50 value determined by a clonogenic assay was 0.3 Bq/cell for Ga-67. nih.govnih.gov Interestingly, some research suggests that the higher energy Auger electrons from Ga-67 might provide an advantage by not strictly requiring localization within the cell nucleus to be effective. nih.govkcl.ac.uk

Further research has explored targeting Ga-67 to specific cancer cells. For example, by attaching Ga-67 to trastuzumab, an antibody targeting the HER2 receptor, researchers demonstrated specific toxicity to HER2-positive breast cancer cells. kcl.ac.ukradlab.uk Similarly, Ga-67 linked to a prostate-specific membrane antigen (PSMA) targeting molecule showed specific damage to PSMA-positive prostate cancer cells in vitro. kcl.ac.uk These findings underscore the potential of Ga-67 in targeted radionuclide therapy, warranting further in vivo and clinical investigation. nih.govresearchgate.net

Table 1: Comparative Cytotoxicity of Internalized 67Ga and 111In in DU145 Prostate Cancer Cells Data sourced from a clonogenic assay designed to measure cell survival after radionuclide exposure.

Radionuclide A₅₀ (Bq/cell)
67Ga-oxine 0.3
111In-oxine 0.7

A₅₀ represents the internalized activity per cell required to reduce the surviving fraction of cells to 50%. nih.govnih.gov

Development of Novel Gallium-67 Radiopharmaceuticals and Ligands for Research Purposes (e.g., Ga-67 Maltolate)

To improve the targeting and performance of Ga-67, researchers are actively developing novel radiopharmaceuticals and ligands. openmedscience.com A key area of development involves creating agents with better targeting capabilities and reduced non-specific uptake to enhance diagnostic accuracy and therapeutic efficacy. kcl.ac.ukopenmedscience.com

One such novel compound is Gallium-67 maltolate (Ga-67-MAL). nih.govnih.gov Gallium maltolate has been investigated for its antitumor properties and its ability to induce apoptosis in cancer cells. nih.govfrontiersin.org The radiolabeled version, Ga-67-MAL, has been developed for potential imaging studies. nih.gov It can be prepared with high radiochemical purity (>97%) and remains stable in human serum for at least 24 hours. nih.govnih.gov Pharmacokinetic studies in mice have shown that Ga-67-MAL is cleared from circulation more rapidly through the kidneys and liver compared to the standard Ga-67 citrate (B86180). nih.govresearchgate.net This characteristic could be advantageous for tumor imaging by potentially improving the target-to-background ratio.

Table 2: Properties of Gallium-67 Maltolate for Research

Property Value/Description Source(s)
Radiochemical Purity >97% (ITLC), >98% (HPLC) nih.govnih.gov
Specific Activity 13-14 GBq/mmol nih.govnih.gov
Stability Stable in final formulation and human serum for at least 24 hours nih.govnih.gov
Partition Coefficient (log p) 0.40 (at pH 7) nih.govnih.gov

Beyond Ga-67 maltolate, other innovative ligands are being explored. For instance, a novel Ga-67-labeled dual-targeting probe (67Ga-DOTA-AAZ-CA9tp) has been developed to target carbonic anhydrase IX (CA9), a marker for hypoxia in colorectal cancer. snmjournals.org In preclinical models, this agent showed high serum stability and increased accumulation in hypoxic tumor tissues, suggesting its potential as a diagnostic tool. snmjournals.org Another research direction focuses on modifying targeting vectors to improve their in vivo behavior. A study demonstrated a Ga-67 labeled antibody fragment (Fab) designed with a specific chemical linker that could be cleaved. aacrjournals.org This design aimed to solve the common issue of high radioactivity retention in the kidneys, a factor that can limit the utility of radiolabeled antibody fragments in imaging and therapy. aacrjournals.org

Understanding Non-Specific Uptake and Background Activity in Research Models

A persistent challenge in Ga-67 imaging is its non-specific uptake and background activity, which can complicate image interpretation. wikipedia.orgsnmjournals.org Understanding the mechanisms behind this is a critical research focus. The biological behavior of Ga-67 is largely dictated by its chemical similarity to ferric iron (Fe³⁺). drugbank.compatsnap.comauntminnie.com After administration, Ga-67 binds to transferrin, the body's primary iron transport protein. auntminnie.comrichtlijnendatabase.nl This Ga-67-transferrin complex is then taken up by cells, particularly those with high metabolic activity or a high density of transferrin receptors, such as tumor cells. patsnap.comrichtlijnendatabase.nl

However, research has demonstrated that this is not the only mechanism. A pivotal study using transfected cell lines—one with no transferrin receptors and another where the receptor was overexpressed—showed that a significant amount of Ga-67 accumulation occurs through a transferrin-independent pathway, both in vitro and in vivo. nih.gov This finding challenges the conventional model and highlights the complexity of Ga-67 uptake. Other factors influencing uptake include binding to lactoferrin, which has a high affinity for gallium and is often present at sites of inflammation, and direct uptake by bacteria via siderophores. drugbank.comrichtlijnendatabase.nl

The physiological distribution of Ga-67 contributes to background activity in research models. Normal tissues such as the liver, spleen, bone marrow, and salivary and lacrimal glands show Ga-67 uptake. auntminnie.com A major source of confounding background activity is excretion into the bowel. wikipedia.orgsnmjournals.org After the first 24 hours, the primary route of excretion is through the large intestine, which can obscure abdominal and pelvic targets. auntminnie.com This has led to the common practice of using laxatives in research protocols to help clear bowel activity before imaging. snmjournals.org

Methodological Refinements for Enhanced Specificity and Sensitivity in Preclinical Imaging

To overcome the challenges of background activity and improve image quality, researchers are pursuing various methodological refinements. These advancements span both the design of radiopharmaceuticals and the technology of imaging systems. openmedscience.comnih.gov

On the radiopharmaceutical front, a key strategy is to develop agents with higher specificity for their targets and more favorable pharmacokinetics. openmedscience.com As mentioned previously, the development of a Ga-67 labeled Fab fragment with a cleavable linker to reduce kidney retention is a prime example of a chemical modification designed to improve the target-to-background ratio. aacrjournals.org The ongoing evolution of chelation chemistry, partly driven by the widespread use of Gallium-68 for PET imaging, is also providing a better toolbox of chelators that can be applied to Ga-67, potentially leading to more stable and specific radiopharmaceuticals. nih.gov

In the realm of imaging technology, significant progress has been made in small-animal SPECT systems. To improve sensitivity and spatial resolution for preclinical research, innovations include the use of multi-pinhole collimators, which allow for more efficient detection of gamma rays. nih.gov Advanced image reconstruction algorithms are also being developed to provide better quantification of the radiotracer's distribution. nih.govsnmjournals.org These algorithms can correct for image-degrading factors like photon attenuation (the absorption or scattering of photons within the animal's body) and the distance-dependent resolution of the collimator. nih.gov For instance, attenuation correction factors can be experimentally established and applied to improve the accuracy of planar and SPECT imaging. nih.gov Such technological and methodological enhancements are crucial for obtaining more sensitive and quantitatively accurate data from preclinical Ga-67 imaging studies. snmjournals.org

Q & A

Q. What are the primary mechanisms underlying Gallium-67 citrate accumulation in tumors and inflammatory tissues?

Gallium-67 citrate binds to transferrin and lactoferrin, which are highly concentrated in inflammatory foci . It localizes in lysosomes and interacts with intracellular proteins, though the exact mechanism remains unclear. Tumor uptake may parallel iron metabolism, as Ga-67 shares transport pathways with iron-binding proteins like transferrin . In vitro studies show that Ga-67 uptake by HeLa cells is influenced by FeCl3, suggesting competitive binding with iron .

Q. How does Gallium-67 citrate compare to 18F-FDG PET/CT in diagnosing infections or malignancies?

Ga-67 citrate is less specific than 18F-FDG PET/CT, as its uptake depends on host inflammatory responses rather than direct pathogen targeting . However, it remains valuable in granulomatous diseases (e.g., sarcoidosis) and when 18F-FDG is unavailable. Ga-67 excels in detecting chronic infections like osteomyelitis, where 18F-FDG may yield false positives due to post-surgical inflammation .

Q. What are the critical pharmacokinetic parameters for Ga-67 citrate in longitudinal studies?

Ga-67 exhibits slow excretion, with 65% whole-body retention after 7 days (26% excreted via urine, 9% via feces) . Optimal imaging occurs 48–72 hours post-injection to allow clearance from background tissues like the liver and spleen. Daily laxatives are recommended to reduce bowel radioactivity, minimizing false-positive interpretations .

Advanced Research Questions

Q. How can researchers optimize experimental protocols for Ga-67 imaging in cerebrospinal fluid (CSF) flow studies?

Phase 1 trials suggest co-administering Ga-67 citrate with In-111 DTPA improves CSF flow visualization. Baseline imaging should be performed immediately post-injection, followed by sequential scans over 24–72 hours to track biodistribution. Subgroup stratification (e.g., patients with active vs. resolved meningeal metastases) enhances specificity in detecting obstructions .

Q. What methodologies address contradictions in Ga-67 specificity for infection versus malignancy?

False-negative rates up to 40% occur in lymphocytic lymphoma due to insufficient Ga-67 avidity . To resolve ambiguity, combine Ga-67 with iron-competitive agents (e.g., deferoxamine mesylate), which reduce nonspecific uptake in inflammatory lesions . Dual-time-point imaging (24h and 72h) can differentiate malignancy (progressive uptake) from infection (plateau or decline) .

Q. How can collimator design improve Ga-67 imaging resolution in preclinical models?

Medium-energy all-purpose (MEAP) collimators are superior to low-energy (LEAP) collimators for Ga-67’s 93–388 keV gamma rays. LEAP collimators allow septal penetration, reducing contrast. MEAP collimators enhance lesion detectability in small-animal SPECT systems, particularly for tumors <5 mm .

Methodological Challenges and Solutions

Q. What strategies enhance Ga-67 sensitivity in detecting testicular seminoma?

Ga-67 demonstrates 83% sensitivity and 95% specificity in seminoma staging. To improve detection, administer 5 mCi (higher than standard 2–3 mCi doses) and perform SPECT/CT fusion imaging. Avoid concurrent iron supplements, which compete with Ga-67 for transferrin binding .

Q. How can radiation dose optimization be achieved in Ga-67 longitudinal studies?

Effective doses range from 6.0–12.2 mSv for 185 MBq injections, depending on biological half-life (1.5–6 days). Use thermoluminescent dosimeters (TLDs) in water phantoms to simulate patient-specific dosimetry. Adjust imaging intervals based on renal function to minimize cumulative exposure .

Data Analysis and Interpretation

Q. What quantitative metrics improve Ga-67 scan reproducibility in granulomatous disease assessment?

Calculate lesion-to-nonlesion (L/N) ratios using region-of-interest (ROI) analysis. For sarcoidosis, an L/N ratio >1.5 correlates with active disease. In necrotizing otitis externa, resolution is indicated by L/N ≤1.0, even if absolute uptake appears elevated .

Q. How do Ga-67 uptake patterns in occupational lung disease inform study design?

In coal workers’ pneumoconiosis (CWP), Ga-67 uptake correlates with cumulative dust exposure (p<0.01) but not spirometric function. Use semi-quantitative scoring (e.g., 0–3 scale) on SPECT images to grade alveolar inflammation. However, Ga-67 adds limited clinical value beyond chest radiographs in asymptomatic CWP .

Emerging Techniques and Comparative Studies

Q. What advancements in SPECT/CT fusion imaging enhance Ga-67 utility in osteomyelitis?

SPECT/CT improves spatial resolution by 30% compared to planar imaging. Co-register Ga-67 scans with CT to differentiate soft-tissue inflammation from bone involvement. In diabetic foot osteomyelitis, this approach achieves 92% accuracy versus 78% for standalone Ga-67 .

Q. How can Ga-67 be integrated with nanotechnology for targeted antimicrobial studies?

Ga-67-labeled nanoparticles (e.g., gallium-doped hydroxyapatite) exploit bacterial siderophore-mediated uptake mechanisms. In vitro models using Pseudomonas aeruginosa show enhanced bactericidal activity when Ga-67 is conjugated with nanoparticles, reducing biofilm formation by 70% .

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